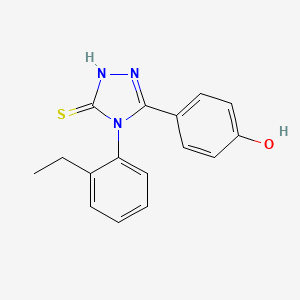
4-(4-(2-Ethylphenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-(2-Ethylphenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)phenol is an organic compound that belongs to the class of phenols and triazoles This compound features a phenolic hydroxyl group and a triazole ring, which are known for their diverse chemical reactivity and biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(2-Ethylphenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)phenol can be achieved through several methods. One common approach involves the cyclization of appropriate hydrazine derivatives with thiourea, followed by the introduction of the phenolic group. The reaction typically requires acidic or basic conditions and elevated temperatures to facilitate the formation of the triazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also incorporate green chemistry principles, such as the use of non-toxic solvents and catalysts, to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-(2-Ethylphenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Halogenation using chlorine or bromine, nitration using nitric acid, and sulfonation using sulfuric acid.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced triazole derivatives.
Substitution: Halogenated, nitrated, or sulfonated phenol derivatives.
Applications De Recherche Scientifique
4-(4-(2-Ethylphenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and as a stabilizer in various chemical processes.
Mécanisme D'action
The mechanism of action of 4-(4-(2-Ethylphenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)phenol involves its interaction with specific molecular targets. The phenolic hydroxyl group can form hydrogen bonds with biological macromolecules, while the triazole ring can interact with metal ions and enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(4-(2-Methylphenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)phenol
- 4-(4-(2-Propylphenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)phenol
- 4-(4-(2-Butylphenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)phenol
Uniqueness
The unique structural feature of 4-(4-(2-Ethylphenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)phenol is the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This compound may exhibit different pharmacokinetic and pharmacodynamic properties compared to its analogs, making it a valuable subject for further research.
Propriétés
Formule moléculaire |
C16H15N3OS |
|---|---|
Poids moléculaire |
297.4 g/mol |
Nom IUPAC |
4-(2-ethylphenyl)-3-(4-hydroxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H15N3OS/c1-2-11-5-3-4-6-14(11)19-15(17-18-16(19)21)12-7-9-13(20)10-8-12/h3-10,20H,2H2,1H3,(H,18,21) |
Clé InChI |
FJMSVFHKESTPEB-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=CC=C1N2C(=NNC2=S)C3=CC=C(C=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


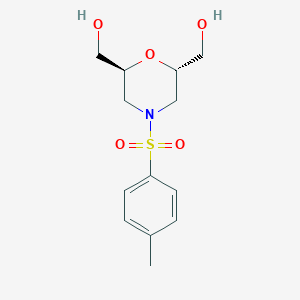

![exo-3-(3,5-Dimethyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B11763589.png)

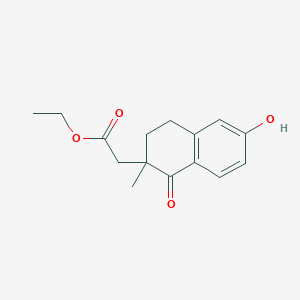

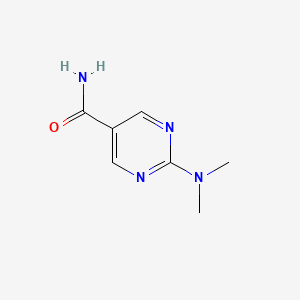

![(R)-N-[(E)-(2,5-difluorophenyl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B11763632.png)
![2,4-Dichloro-5-methylpyrrolo[2,1-f][1,2,4]triazine](/img/structure/B11763638.png)
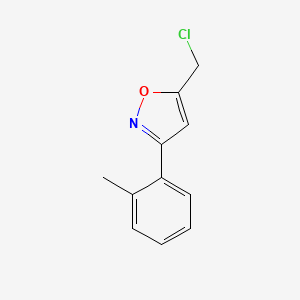
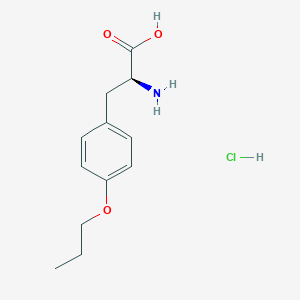
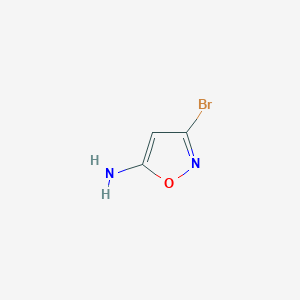
![(S)-2-(((3,5-Dimethyl-4-nitropyridin-2-yl)methyl)sulfinyl)-5-methoxy-1H-benzo[d]imidazole](/img/structure/B11763663.png)
